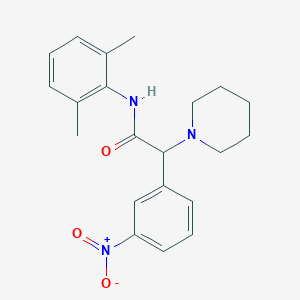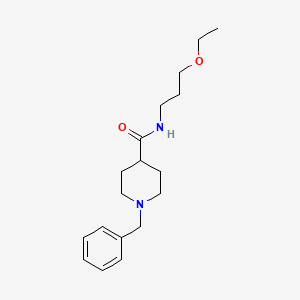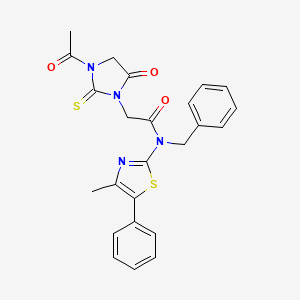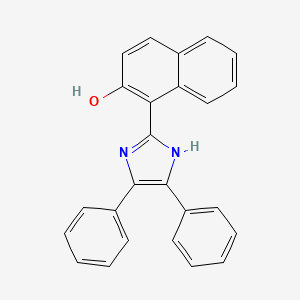![molecular formula C41H81NO2 B15149003 {2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine](/img/structure/B15149003.png)
{2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioleyloxy-3-dimethylaminopropane is an ionizable cationic lipid with a protonatable tertiary amine head group that shows a positive charge at low pH. This compound is highly efficient at encapsulating nucleic acids to form lipoplexes during synthesis by reducing the physiological pH, which readily passes through the cell membrane. These properties make 1,2-dioleyloxy-3-dimethylaminopropane highly suitable for transfection and drug delivery applications .
Vorbereitungsmethoden
1,2-Dioleyloxy-3-dimethylaminopropane is synthesized through a series of chemical reactions involving oleic acid and dimethylaminopropane. The synthetic route typically involves the esterification of oleic acid with dimethylaminopropane under specific reaction conditions. Industrial production methods often involve large-scale esterification processes, followed by purification steps to obtain the desired product .
Analyse Chemischer Reaktionen
1,2-Dioleyloxy-3-dimethylaminopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1,2-Dioleyloxy-3-dimethylaminopropane has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of cationic liposomes and lipid nanoparticles.
Biology: Efficiently encapsulates nucleic acids for gene delivery and transfection.
Medicine: Implicated in gene therapy and drug delivery systems.
Industry: Used in the formulation of lipid-based nanoparticles for various applications
Wirkmechanismus
The mechanism of action of 1,2-dioleyloxy-3-dimethylaminopropane involves its ability to encapsulate nucleic acids and facilitate their delivery into cells. The compound’s ionizable cationic nature allows it to form complexes with negatively charged nucleic acids, which can then be taken up by cells. Once inside the cell, the compound helps release the nucleic acids from endosomes, enabling their therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Dioleyloxy-3-dimethylaminopropane is often compared with other cationic lipids such as 1,2-dioleoyl-3-dimethylaminopropane and N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride. These compounds share similar properties but differ in their head groups and overall structure. 1,2-Dioleyloxy-3-dimethylaminopropane is unique in its ability to efficiently encapsulate nucleic acids and facilitate their delivery into cells, making it highly suitable for gene therapy and drug delivery applications .
Eigenschaften
Molekularformel |
C41H81NO2 |
|---|---|
Molekulargewicht |
620.1 g/mol |
IUPAC-Name |
N,N-dimethyl-2,3-bis(octadec-9-enoxy)propan-1-amine |
InChI |
InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3 |
InChI-Schlüssel |
GLGLUQVVDHRLQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B15148927.png)




![7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15148959.png)
![3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B15148963.png)


![3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B15148986.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N'-(4-phenoxyphenyl)pentanediamide](/img/structure/B15148992.png)
![(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile](/img/structure/B15149000.png)

